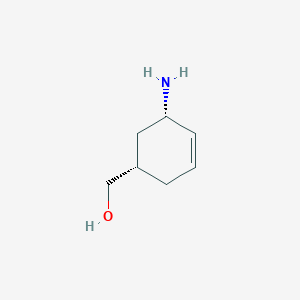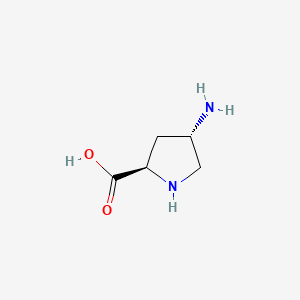
2-Ethynyl-5-fluoroaniline
Descripción general
Descripción
2-Ethynyl-5-fluoroaniline is a useful research compound. Its molecular formula is C8H6FN and its molecular weight is 135.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Antitumor Compounds
2-Ethynyl-5-fluoroaniline plays a role in the synthesis of antitumor compounds. McCarroll et al. (2007) described the synthesis of 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones via Sonogashira couplings, involving 2-iodoaniline or 5-fluoro-2-iodoaniline. These compounds showed selective in vitro inhibition of cancer cell lines, particularly in colon and renal origins (McCarroll et al., 2007).
Enhanced Fluorescence Quenching and Ion Sensing
In a study by Zhang et al. (2015), an ethynyl-triggered enhanced fluorescence quenching effect was reported. They used ethynyl and 6-carboxyl-fluorescein (FAM) labeled at the 5'- and 3'-termini of a poly d(T) sequence. This setup enabled a sensitive Hg(2+) sensor and a cysteine (Cys) sensor based on fluorescence recovery (Zhang et al., 2015).
Imaging Brain Metabotropic Glutamate Receptors
Siméon et al. (2012) synthesized [11C]SP203, a radioligand for imaging metabotropic 5 receptors (mGluR5) in the brain using PET. This study involved cross-coupling of 2-fluoromethyl-4-((trimethylsilyl)ethynyl)-1,3-thiazole with 3,5-diiodofluorobenzene and 3,5-dibromofluorobenzene (Siméon et al., 2012).
Metabonomic Assessment of Toxicity
Bundy et al. (2002) used high-resolution 1H NMR spectroscopy for metabonomic assessment of toxicity related to various fluoroanilines, including 4-fluoroaniline. The study identified new endogenous biomarkers of xenobiotic toxicity (Bundy et al., 2002).
Diagnostic Probes for Translesion DNA Synthesis
Choi and Berdis (2019) described using artificial nucleosides/nucleotides as biochemical probes for quantifying translesion DNA synthesis (TLS) activity. They utilized 3-ethynyl-5-nitroindolyl-2'-deoxyriboside triphosphate (3-Eth-5-NITP), showing efficient insertion opposite an abasic site in DNA (Choi & Berdis, 2019).
Virus Replication Visualization
Venkatesham et al. (2019) synthesized propargylated purine deoxynucleosides for specific visualization of virus replication, particularly HIV replication. This research aimed for selective incorporation by HIV reverse transcriptase (RT) (Venkatesham et al., 2019).
Propiedades
IUPAC Name |
2-ethynyl-5-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWJEBFJXNTGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663677 | |
| Record name | 2-Ethynyl-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255724-68-6 | |
| Record name | 2-Ethynyl-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Ethynylbicyclo[2.2.2]octane](/img/structure/B7809538.png)



